molecular formula C22H23N3O3 B5298828 (3,4-dimethoxyphenyl)(1-quinoxalin-2-ylpiperidin-3-yl)methanone

(3,4-dimethoxyphenyl)(1-quinoxalin-2-ylpiperidin-3-yl)methanone

Cat. No. B5298828
M. Wt: 377.4 g/mol
InChI Key: RLKPUWXRWXMIJZ-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(1-quinoxalin-2-ylpiperidin-3-yl)methanone, also known as 3,4-CTMP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxyphenyl)(1-quinoxalin-2-ylpiperidin-3-yl)methanone is not fully understood. It is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of attention, focus, and mood. By increasing their levels, this compound may improve cognitive function and reduce symptoms of ADHD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased energy. However, prolonged use of this compound can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-dimethoxyphenyl)(1-quinoxalin-2-ylpiperidin-3-yl)methanone in lab experiments is its ability to improve cognitive function and attention. This makes it a useful tool for studying the mechanisms of ADHD and other cognitive disorders. However, its potential for abuse and addiction makes it a risky substance to work with. Special precautions must be taken to ensure the safety of researchers and participants.

Future Directions

There are several future directions for the study of (3,4-dimethoxyphenyl)(1-quinoxalin-2-ylpiperidin-3-yl)methanone. One area of interest is its potential as a treatment for cognitive disorders such as ADHD and narcolepsy. More research is needed to determine its safety and efficacy in these applications. Another area of interest is its potential as a research tool for studying the mechanisms of cognitive function and attention. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse and addiction.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)(1-quinoxalin-2-ylpiperidin-3-yl)methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenylpiperidine in the presence of a reducing agent. The resulting product is then reacted with quinoxaline to form the final compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

(3,4-dimethoxyphenyl)(1-quinoxalin-2-ylpiperidin-3-yl)methanone has been studied for its potential use in the treatment of ADHD and narcolepsy. It has been found to have a similar mechanism of action to methylphenidate, a commonly used ADHD medication. Studies have shown that this compound can improve attention, focus, and cognitive function in individuals with ADHD. However, more research is needed to determine its safety and efficacy.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-quinoxalin-2-ylpiperidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-19-10-9-15(12-20(19)28-2)22(26)16-6-5-11-25(14-16)21-13-23-17-7-3-4-8-18(17)24-21/h3-4,7-10,12-13,16H,5-6,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKPUWXRWXMIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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